2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate
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Overview
Description
The compound “2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate” is a complex organic molecule characterized by multiple hydroxyl groups and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and etherification. Common reagents used in these reactions may include protecting groups like acetals or silyl ethers, glycosyl donors, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Aromatic rings can be reduced to form cyclohexane derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with palladium catalyst).
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield aldehydes or ketones, while reduction of aromatic rings may yield cyclohexane derivatives.
Scientific Research Applications
This compound may have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a substrate in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent due to its multiple hydroxyl groups and aromatic rings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking with aromatic rings. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with multiple hydroxyl groups and aromatic rings.
Epicatechin: A catechin with similar structural features.
Rutin: A glycoside of quercetin with additional sugar moieties.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups, glycosidic linkages, and aromatic rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C34H44O19 |
---|---|
Molecular Weight |
756.7 g/mol |
IUPAC Name |
[2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H44O19/c1-15-24(41)25(42)26(43)32(50-15)53-29-27(44)31(47-9-8-17-3-6-19(37)21(39)11-17)51-22(12-48-33-30(45)34(46,13-35)14-49-33)28(29)52-23(40)7-4-16-2-5-18(36)20(38)10-16/h2-7,10-11,15,22,24-33,35-39,41-46H,8-9,12-14H2,1H3 |
InChI Key |
JMBINOWGIHWPJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |
Origin of Product |
United States |
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